8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(pyridine-3-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a pyridine-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazines: These compounds share a similar bicyclic structure and are widely used in pharmaceuticals.
Bicyclo[4.1.0]heptenes: These compounds are also used as building blocks in organic synthesis and have similar reactivity patterns.
8-oxabicyclo[3.2.1]octane: This compound has a similar core structure and is used in various synthetic applications.
Uniqueness
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the pyridine-3-sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Properties
IUPAC Name |
8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZQJNGOFEGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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